molecular formula C47H52N4O4 B12695907 1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) CAS No. 97552-63-1

1,1'-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol)

Cat. No.: B12695907
CAS No.: 97552-63-1
M. Wt: 736.9 g/mol
InChI Key: JVBXZQJFONRBGP-UHFFFAOYSA-N
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Description

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Condensation reactions: These are used to form the core structure by linking aromatic rings through isopropylidene bridges.

    Amination reactions: Introduction of amino groups to the aromatic rings.

    Hydroxylation: Addition of hydroxyl groups to the propan-2-ol moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the desired reactions and minimize side products.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of aromatic nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.

Mechanism of Action

The mechanism by which 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to:

    Bind to active sites: Inhibiting or activating enzymes.

    Interact with receptors: Modulating signal transduction pathways.

    Form complexes: With other molecules, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Shares a similar isopropylidene bridge but lacks the additional aromatic and amino groups.

    Bisphenol S: Contains sulfone groups instead of the hydroxyl and amino groups found in 1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol).

Uniqueness

1,1’-(Isopropylidenebis(p-phenyleneoxy))bis(3-(p-((p-aminophenyl)methyl)anilino)propan-2-ol) is unique due to its combination of multiple aromatic rings, isopropylidene bridges, and functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

97552-63-1

Molecular Formula

C47H52N4O4

Molecular Weight

736.9 g/mol

IUPAC Name

1-[4-[(4-aminophenyl)methyl]anilino]-3-[4-[2-[4-[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol

InChI

InChI=1S/C47H52N4O4/c1-47(2,37-11-23-45(24-12-37)54-31-43(52)29-50-41-19-7-35(8-20-41)27-33-3-15-39(48)16-4-33)38-13-25-46(26-14-38)55-32-44(53)30-51-42-21-9-36(10-22-42)28-34-5-17-40(49)18-6-34/h3-26,43-44,50-53H,27-32,48-49H2,1-2H3

InChI Key

JVBXZQJFONRBGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)CC3=CC=C(C=C3)N)O)C4=CC=C(C=C4)OCC(CNC5=CC=C(C=C5)CC6=CC=C(C=C6)N)O

Origin of Product

United States

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